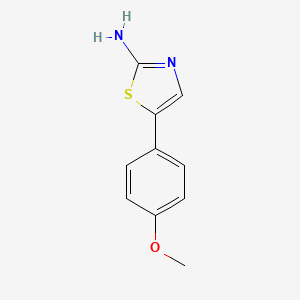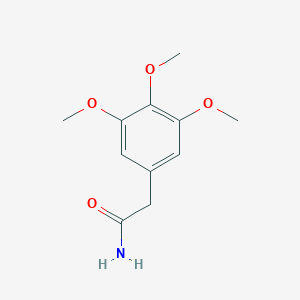
Chromium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(II) dichloride, also known as chromous chloride, is an inorganic compound with the chemical formula CrCl₂. It is typically found as a white to grey or green powder in its anhydrous form, and as a blue solid in its tetrahydrate form. Chromium(II) dichloride is hygroscopic and readily dissolves in water to form bright blue air-sensitive solutions .
Méthodes De Préparation
Chromium(II) dichloride can be synthesized through several methods:
Reduction of Chromium(III) Chloride: This method involves reducing chromium(III) chloride with hydrogen at 500°C[ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ]
Electrolysis: Chromium(II) dichloride can also be produced by the electrolysis of chromium(III) chloride.
Laboratory Scale Reduction: On a smaller scale, lithium aluminum hydride, zinc, and other reductants can be used to produce Chromium dichloride from chromium(III) precursors.
Analyse Des Réactions Chimiques
Chromium(II) dichloride undergoes various types of chemical reactions:
Oxidation: Chromium(II) dichloride can be oxidized to chromium(III) chloride.
Reduction: It acts as a reducing agent in many reactions.
Substitution: Chromium(II) dichloride can participate in substitution reactions, where it reacts with other halides to form different chromium halides.
Reagents and Conditions: Common reagents include hydrogen, lithium aluminum hydride, and zinc.
Major Products: The major products formed from these reactions include chromium(III) chloride and various chromium halides.
Applications De Recherche Scientifique
Chromium(II) dichloride has several applications in scientific research:
Biology and Medicine: While not commonly used in biological or medical applications, Chromium dichloride’s reducing properties can be explored in biochemical research.
Mécanisme D'action
Chromium(II) dichloride exerts its effects primarily through its reducing properties. It can donate electrons to other compounds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds it interacts with .
Comparaison Avec Des Composés Similaires
Chromium(II) dichloride can be compared with other chromium halides:
Chromium(III) chloride: Unlike Chromium dichloride, chromium(III) chloride is more stable and less reactive.
Chromium(IV) chloride: This compound is less common and has different reactivity compared to this compound.
Chromium(II) fluoride, bromide, and iodide: These compounds have similar reducing properties but differ in their reactivity and applications.
Chromium(II) dichloride is unique due to its strong reducing properties and its ability to form air-sensitive solutions, making it valuable in specific chemical syntheses and industrial applications.
Propriétés
Formule moléculaire |
Cl2Cr |
|---|---|
Poids moléculaire |
122.90 g/mol |
Nom IUPAC |
chromium(2+);dichloride |
InChI |
InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 |
Clé InChI |
XBWRJSSJWDOUSJ-UHFFFAOYSA-L |
SMILES canonique |
[Cl-].[Cl-].[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)








![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)



